REACTION_CXSMILES
|
[CH3:1][C:2](O)([CH2:4][CH3:5])[CH3:3].CS(O)(=O)=O.[C:12](O[C:17](=O)[CH2:18][CH3:19])(=O)[CH2:13][CH3:14].[NH4+:21].[OH-].[O+]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[CH2:25]([C:26]1[C:4]([CH3:5])=[C:2]([CH3:3])[CH:1]=[C:17]([CH2:18][CH3:19])[N:21]=1)[CH3:24].[CH2:13]([C:12]1[CH:3]=[C:2]([CH2:4][CH3:5])[CH:1]=[C:28]([CH2:27][CH3:26])[N:21]=1)[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(CC)O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O+]1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The procedure of Example 1-a was repeated for this synthesis
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC(=CC(=C1C)C)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC(=CC(=C1)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |